3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole
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Overview
Description
3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole is a complex organic compound that features a triazole ring, a cyclopropyl group, and a naphthalene sulfonyl pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Attachment of the Naphthalene Sulfonyl Pyrrolidine Moiety: This step involves sulfonylation reactions, where the naphthalene sulfonyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: Its unique structural properties make it a candidate for use in materials science and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. The triazole ring and the naphthalene sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The cyclopropyl group adds conformational rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-containing analogs: These compounds share the cyclopropyl group and exhibit similar structural rigidity and metabolic stability.
Triazole derivatives: Compounds with triazole rings are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalene sulfonyl pyrrolidine moiety distinguishes it from other triazole derivatives, providing unique interactions with biological targets and potential therapeutic benefits .
Properties
IUPAC Name |
3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-27-15-11-17(20-21-19(22-23-20)14-9-10-14)24(12-15)28(25,26)18-8-4-6-13-5-2-3-7-16(13)18/h2-8,14-15,17H,9-12H2,1H3,(H,21,22,23)/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQINHLPRNOVKL-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC(=NN4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC(=NN4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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